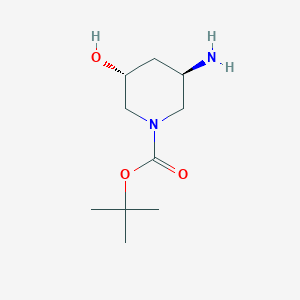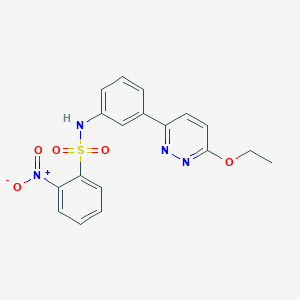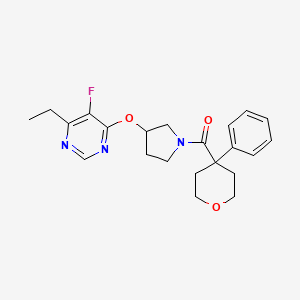
(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a useful research compound. Its molecular formula is C22H26FN3O3 and its molecular weight is 399.466. The purity is usually 95%.
BenchChem offers high-quality (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of the compound (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone, also known as [3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone:
Antifungal Agents
This compound is structurally related to pyrimidine derivatives, which are known for their antifungal properties. It can be explored for its potential to inhibit fungal growth, particularly in treating infections caused by resistant strains of fungi .
Antiviral Applications
Pyrimidine derivatives have shown promise in antiviral research. This compound could be investigated for its ability to inhibit viral replication, potentially offering new treatments for viral infections such as influenza or even emerging viral threats .
Cancer Therapeutics
The unique structure of this compound suggests it could be a candidate for cancer research. Pyrimidine-based compounds have been studied for their ability to interfere with DNA synthesis in cancer cells, making them potential chemotherapeutic agents .
Anti-inflammatory Agents
Given the structural features of this compound, it may possess anti-inflammatory properties. Research could focus on its ability to reduce inflammation in chronic diseases such as rheumatoid arthritis or inflammatory bowel disease .
Neuroprotective Agents
Compounds with pyrrolidine and pyrimidine moieties have been studied for their neuroprotective effects. This compound could be explored for its potential to protect neurons from damage in neurodegenerative diseases like Alzheimer’s or Parkinson’s .
Antibacterial Applications
The compound’s structure suggests it could be effective against bacterial infections. Research could investigate its potential as a new antibacterial agent, particularly against antibiotic-resistant bacteria .
Cardiovascular Drugs
Pyrimidine derivatives have been studied for their cardiovascular effects. This compound could be explored for its potential to treat cardiovascular diseases, such as hypertension or heart failure .
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes, making it a valuable tool in biochemical research. It could be used to study enzyme functions and develop new enzyme inhibitors for therapeutic use .
Propriétés
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3/c1-2-18-19(23)20(25-15-24-18)29-17-8-11-26(14-17)21(27)22(9-12-28-13-10-22)16-6-4-3-5-7-16/h3-7,15,17H,2,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCQZNXDTXWSGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3(CCOCC3)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Aminomethyl-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B2498368.png)
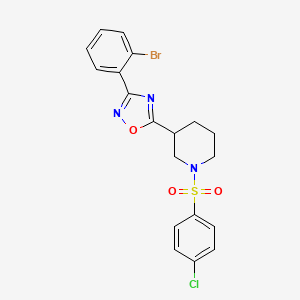
![1-Methyl-2-propan-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]imidazole-4-sulfonamide](/img/structure/B2498372.png)
![2-Chloro-1-[1-(2,2,2-trifluoroacetyl)-1,4-diazaspiro[5.5]undecan-4-yl]propan-1-one](/img/structure/B2498374.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2498376.png)
![4-((3-(4-Bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)morpholine](/img/structure/B2498377.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2498379.png)
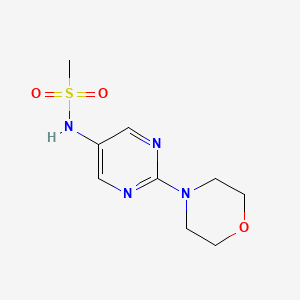
![5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2498382.png)
